Physicochemical properties of N-(2-fluorobenzyl)-2-methylpropan-2-amine
Physicochemical properties of N-(2-fluorobenzyl)-2-methylpropan-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-fluorobenzyl)-2-methylpropan-2-amine
Introduction
N-(2-fluorobenzyl)-2-methylpropan-2-amine is a substituted secondary amine featuring a fluorinated aromatic ring and a sterically hindered tert-butyl group. Understanding its physicochemical properties is paramount for its potential application in drug discovery and development, where such characteristics govern absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and stability. The presence of a fluorine atom can significantly alter properties such as lipophilicity and metabolic stability, while the tert-butyl group provides steric bulk that can influence receptor binding and metabolic pathways.
This guide provides a comprehensive overview of the key physicochemical properties of N-(2-fluorobenzyl)-2-methylpropan-2-amine. It details robust, field-proven experimental protocols for their determination, explains the scientific rationale behind methodological choices, and offers insights for researchers in the pharmaceutical and chemical sciences.
Compound Identification and Core Properties
A clear identification of the molecule is the foundation of any physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | N/A |
| CAS Number | 893577-97-4 | [1] |
| Molecular Formula | C₁₁H₁₆FN | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| Chemical Structure | N/A | |
| SMILES | CC(C)(C)NCC1=CC=CC=C1F | [1] |
Summary of Physicochemical Properties
This table summarizes the critical physicochemical parameters. While specific experimental data for this exact molecule is not publicly available, this guide focuses on the authoritative methods for their determination.
| Property | Significance | Standard Experimental Method |
| Melting Point | Defines purity, crystal lattice energy, and aids in identification. | Capillary Method (Digital Apparatus) |
| Boiling Point | Indicates volatility and intermolecular forces. | Thiele Tube or Micro Boiling Point Method |
| Aqueous Solubility | Crucial for bioavailability and formulation of dosage forms. | Saturation Shake-Flask Method |
| pKa | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor interaction. | Potentiometric Titration |
| LogP (Octanol/Water) | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. | Shake-Flask Method or RP-HPLC |
Melting Point Determination
Theoretical Background
The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities typically depresses and broadens the melting range, making it a crucial indicator of purity.[2]
Expertise & Experience: Why the Capillary Method?
The capillary method using a modern digital apparatus (e.g., a DigiMelt or Mel-Temp) is the standard for its accuracy, small sample requirement (2-3 mm of packed solid), and controlled, automated heating ramps.[2][3] This method provides a more precise and reproducible measurement compared to older oil bath techniques like the Thiele tube, which are prone to uneven heating.
Experimental Protocol: Digital Capillary Method
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered to allow for uniform packing.[3]
-
Jab the open end of a glass capillary tube into the sample pile.[3]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube down a long, narrow glass tube onto the benchtop.[3] The final packed sample height should be 2-3 mm to avoid an artificially broad melting range.[3]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[3]
-
Rapid Scouting Run: If the melting point is unknown, perform a fast run with a high ramp rate (e.g., 10-20°C/minute) to get an approximate range.[2]
-
Accurate Measurement: For the precise measurement, set the starting temperature to at least 15-20°C below the approximate melting point found in the scouting run.[3]
-
Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure the system remains in thermal equilibrium.[2]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for precise melting point determination using a digital apparatus.
Boiling Point Determination
Theoretical Background
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] Like the melting point, it is a key physical constant for identification and an indicator of purity, as impurities tend to elevate the boiling point.[5]
Expertise & Experience: Why the Thiele Tube Method?
For small research-scale quantities, the Thiele tube method is highly effective.[6] Its design uses convection currents in the heating oil to ensure a uniform temperature distribution around the sample and thermometer without the need for stirring, which is a significant advantage.[5] This method is more resource-efficient than simple distillation, which requires a larger sample volume (at least 5 mL).[4]
Experimental Protocol: Thiele Tube Method
-
Apparatus Setup:
-
Fill a small test tube (e.g., a 6 x 50 mm culture tube) about half-full with the liquid sample.[6]
-
Place a capillary tube (sealed at one end) into the test tube with the open end down.[6]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][6]
-
Insert the assembly into a Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for proper convection.[6]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or hot plate.[5][6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[5][7] This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.[6]
-
The stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[5][6] Record this temperature.
-
It is crucial to also record the barometric pressure, as the boiling point is pressure-dependent.[4]
-
Visualization: Boiling Point Determination Workflow
Caption: Step-by-step process for boiling point determination via the Thiele tube method.
Aqueous Solubility Determination
Theoretical Background
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature to form a saturated solution. It is a critical determinant of a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development.[8] For amines, solubility is highly pH-dependent due to the equilibrium between the neutral free base and the protonated, charged ammonium salt.
Expertise & Experience: Why the Shake-Flask Method?
The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement principle.[8][9] The method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value.[9]
Experimental Protocol: Saturation Shake-Flask Method
-
Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water or a pH 7.4 phosphate buffer) in a sealed, screw-cap vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Prepare multiple replicates for statistical validity.
-
-
Equilibration:
-
Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24-48 hours.[9]
-
Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[9]
-
-
Sample Separation & Analysis:
-
Allow the vials to stand undisturbed at the controlled temperature for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The resulting concentration is the equilibrium solubility.
-
Visualization: Solubility Determination Workflow
Caption: Logical flow for determining the pKa of a basic amine via potentiometric titration.
Lipophilicity (LogP) Determination
Theoretical Background
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. [10]The value is almost always expressed as its logarithm, LogP.
LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ) [10] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic). [10]
Expertise & Experience: Why the Shake-Flask Method?
The shake-flask method remains the benchmark for LogP determination because it is a direct measurement of the partitioning equilibrium. [11]While being more time-consuming than chromatographic methods, its direct nature provides the most trustworthy and thermodynamically sound values when performed correctly. [11]
Experimental Protocol: Shake-Flask Method
-
Solvent Preparation:
-
Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer) and vice versa by mixing them vigorously and allowing the phases to separate for at least 24 hours. [12]This step is critical to prevent volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the compound in one of the phases (e.g., the aqueous buffer).
-
Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase (e.g., n-octanol). The starting concentration should be low enough to avoid aggregation or saturation in either phase.
-
Seal the vial and shake or rotate it gently at a constant temperature for a sufficient time to reach equilibrium (typically several hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from each phase (aqueous and octanol).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS/MS. [12]
-
-
Calculation:
-
Calculate the partition coefficient, P, using the measured concentrations.
-
Calculate LogP by taking the base-10 logarithm of P.
-
Visualization: LogP Determination Workflow
Sources
- 1. 893577-97-4|N-(2-Fluorobenzyl)-2-methylpropan-2-amine|BLD Pharm [bldpharm.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chymist.com [chymist.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. agilent.com [agilent.com]
